6-Amino-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Molecular Formula: C₂₇H₂₁ClN₄O₃ Monoisotopic Mass: 484.130218 g/mol Key Structural Features:
- Core: Pyrano[2,3-c]pyrazole scaffold with a 1,4-dihydro configuration.
- Substituents: Position 3: Propyl group. Position 4: 4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl group. Position 5: Cyano (-CN) group. Position 6: Amino (-NH₂) group.
Synthesis: Synthesized via multi-component reactions (MCRs) involving aldehydes, hydrazine hydrate, and malononitrile under catalytic conditions . The 4-chlorobenzyloxy and methoxy substituents are introduced through tailored aldehyde precursors .
Applications: Pyrano[2,3-c]pyrazole derivatives are explored as PPARγ partial agonists , antimicrobial agents , and drug candidates due to their structural diversity and bioactivity .
Properties
IUPAC Name |
6-amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c1-3-4-18-22-21(17(12-26)23(27)32-24(22)29-28-18)15-7-10-19(20(11-15)30-2)31-13-14-5-8-16(25)9-6-14/h5-11,21H,3-4,13,27H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBEIQTSGZDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process proceeds via a tandem Michael addition–Thorpe–Ziegler cyclization (Figure 1):
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Michael Addition : The enolate of 3-propyl-1H-pyrazol-5(4H)-one attacks the aldehyde’s carbonyl carbon.
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Knoevenagel Condensation : Malononitrile reacts with the intermediate imine to form a nitrile-stabilized carbanion.
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Cyclization : Intramolecular nucleophilic attack forms the pyran ring.
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Tautomerization : The product adopts the thermodynamically stable 1,4-dihydro tautomer.
Standard Protocol (Adapted from and )
Reagents :
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3-Propyl-1H-pyrazol-5(4H)-one (1.0 equiv)
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4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (1.2 equiv)
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Malononitrile (1.5 equiv)
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Catalyst: Piperidine (10 mol%)
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Solvent: Ethanol (reflux)
Procedure :
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Dissolve the aldehyde (5.0 mmol) and malononitrile (6.0 mmol) in 20 mL ethanol.
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Add piperidine (0.5 mmol) and heat to 80°C.
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Add 3-propyl-1H-pyrazol-5(4H)-one (5.0 mmol) in one portion.
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Reflux for 3–4 hours until precipitation completes.
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Cool, filter, and wash with cold ethanol.
Yield : 68–72%
Purity : >95% (HPLC)
Optimization Studies
Solvent Screening
Ethanol balances reactivity and environmental impact, while aqueous conditions offer greener alternatives but require higher temperatures.
Catalytic Systems
Bicyclic amines like piperidine enhance enolate formation and cyclization kinetics.
Stepwise Synthesis for Challenging Substrates
For substrates with sterically hindered aldehydes, a two-step approach improves yields:
Intermediate Isolation
Advantages
-
Avoids side reactions from competing aldehyde–malononitrile interactions.
Analytical Characterization
1H NMR (DMSO-d6, 400 MHz) :
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δ 12.34 (s, 1H, NH),
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δ 7.45–6.80 (m, 7H, aromatic),
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δ 5.12 (s, 2H, OCH2Ph),
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δ 4.73 (s, 1H, pyran C4-H),
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δ 3.82 (s, 3H, OCH3),
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δ 2.58 (t, 2H, CH2CH2CH3),
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δ 1.55–1.48 (m, 2H, CH2CH3),
IR (KBr) :
Scalability and Industrial Considerations
Key Parameters :
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Amino-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Pharmacology: Studies investigate its interactions with various biological targets and its potential therapeutic effects.
Materials Science: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to modulation of biological pathways. For example, it may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Substituent Variations at Position 4
The aryl group at position 4 significantly modulates electronic, steric, and solubility properties.
Key Observations :
Substituent Variations at Position 3
The alkyl/aryl group at position 3 influences steric bulk and lipophilicity.
Key Observations :
Functional Group Modifications
Key Observations :
Recommendations :
- Conduct direct bioactivity assays (e.g., PPARγ binding) against analogs.
- Explore the impact of 4-chlorobenzyloxy on blood-brain barrier penetration.
- Optimize synthetic protocols for scalability .
Biological Activity
6-Amino-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the dihydropyrano[2,3-c]pyrazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN4O3
- Molecular Weight : 422.86 g/mol
- CAS Number : 398136-20-4
The presence of functional groups such as amino, methoxy, and carbonitrile enhances its biological activity. The chlorobenzyl group increases lipophilicity, potentially improving bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its effects on various cancer cell lines:
- Mechanism of Action : It is believed to inhibit key signaling pathways involved in tumor growth, including BRAF(V600E) and EGFR pathways .
- Case Study : In vitro tests demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating a synergistic effect that enhances therapeutic efficacy .
Anti-inflammatory Activity
The compound has also shown promise as a COX-II inhibitor:
- Inhibition Studies : Various pyrazole derivatives have been tested for their ability to inhibit COX enzymes, with some exhibiting selectivity for COX-II over COX-I. This selectivity is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs .
- Research Findings : A recent study reported IC50 values for several pyrazole derivatives against COX-II, with some compounds demonstrating greater potency than established drugs like Celecoxib .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented:
- Activity Spectrum : The compound has been tested against various pathogens, showing significant antibacterial and antifungal activities. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Interaction Studies
Understanding the interactions of this compound with biological systems is essential for elucidating its efficacy:
- Enzyme Interaction : Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways. Further research is needed to fully characterize these interactions and their implications for therapeutic use.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with similar compounds can provide insights into structure-activity relationships (SAR).
| Compound Name | Molecular Formula | Antitumor Activity | COX-II Inhibition |
|---|---|---|---|
| Compound A | C21H18ClN5O3 | Moderate | High |
| Compound B | C22H20ClN4O2 | High | Moderate |
| 6-Amino... | C22H19ClN4O3 | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
